5,5'-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] is a complex organic compound with the molecular formula C33H24N2O5. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] typically involves the reaction of isoindoline-1,3-dione derivatives with appropriate aromatic aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as methanesulfonic acid, and under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-carbonylbis(2-(2,4-dimethylphenyl)isoindoline-1,3-dione)
- 5,5’-carbonylbis(2-(2,6-dimethylphenyl)isoindoline-1,3-dione)
- 5,5’-carbonylbis(2-(2,3-dichlorophenyl)isoindoline-1,3-dione)
Uniqueness
What sets 5,5’-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione] apart from similar compounds is its unique substitution pattern on the aromatic rings, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C47H32N2O7 |
---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)phenyl]-5-[2-[3-(3,4-dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C47H32N2O7/c1-25-11-13-31(19-27(25)3)41(50)29-7-5-9-35(21-29)48-44(53)37-17-15-33(23-39(37)46(48)55)43(52)34-16-18-38-40(24-34)47(56)49(45(38)54)36-10-6-8-30(22-36)42(51)32-14-12-26(2)28(4)20-32/h5-24H,1-4H3 |
InChI Key |
UMAYLJCKTWPPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C8=CC(=C(C=C8)C)C)C |
Origin of Product |
United States |
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